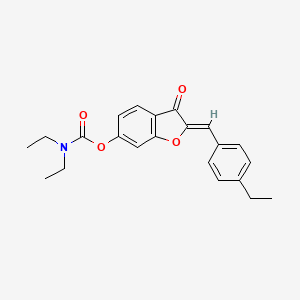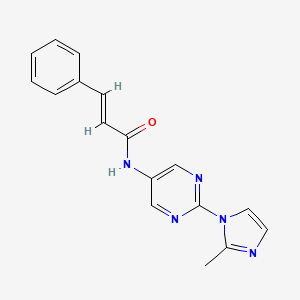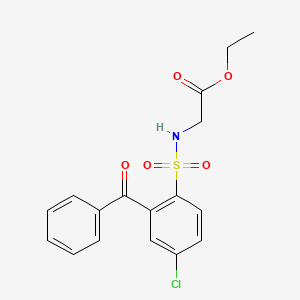![molecular formula C19H25N3O B2919592 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 365554-63-8](/img/structure/B2919592.png)
2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
A study by Kotteswaran, Senthil Pandian, and Ramasamy (2016) described the synthesis of a derivative of 2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide through condensation, revealing insights into its structure using NMR and FTIR spectroscopy. They analyzed the electronic properties using ultraviolet-visible absorption spectroscopy and examined its electrochemical properties through cyclic voltammetric analysis, suggesting its potential in electronic and optoelectronic applications Kotteswaran, S., Senthil Pandian, M., & Ramasamy, P. (2016).
Catalysis
Yong Wang et al. (2011) reported the use of a catalyst derived from a related compound for the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in the manufacture of polyamides. Their findings indicate high activity and selectivity of the catalyst in aqueous media, showcasing its utility in green chemistry and industrial applications Wang, Y., Yao, J., Li, H., Su, D., & Antonietti, M. (2011).
Pharmaceutical Research
Gordon et al. (2013) focused on the development of second-generation indole-based dynamin GTPase inhibitors, identifying derivatives of this compound as potent inhibitors. Their research has implications for understanding cellular endocytosis and could lead to new therapeutic strategies for diseases related to dynamin dysfunction Gordon, C., Venn-Brown, B., Robertson, M., Young, K., Chau, N., Mariana, A., Whiting, A., Chircop, M., Robinson, P., & McCluskey, A. (2013).
Synthetic Chemistry
Mohamed and El-Sayed (2019) explored the synthesis of novel indane-amide containing derivatives with antioxidant activity. They utilized a synthetic pathway involving 2-cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide, highlighting the compound's versatility in creating biologically active molecules with potential applications in drug development Mohamed, K., & El-Sayed, E. H. (2019).
Mecanismo De Acción
Target of Action
It’s structurally similar to other phenyl-conjugated oligoene dyes , which are often used in dye-sensitized solar cells (DSSCs) and interact with photoanodes .
Mode of Action
The compound interacts with its targets through electron transfer processes . The reversibility of these processes can be determined through cyclic voltammetry . The compound’s cathodic and anodic redox potentials are used to determine its HOMO-LUMO values , which are key parameters in understanding its electronic properties and interactions with other molecules.
Biochemical Pathways
In the context of dsscs, the compound acts as a sensitizer, absorbing light and initiating electron transfer to the photoanode . This initiates a series of redox reactions that generate electrical current.
Pharmacokinetics
Its use in dsscs suggests that it has properties conducive to absorption of light and transfer of electrons .
Result of Action
In the context of DSSCs, the action of this compound results in the generation of electrical current . The efficiency of a DSSC made using this compound as a sensitizer was found to be 1.7% with a voltage of 0.67V and a current density of 4.6mA/m² .
Action Environment
Environmental factors such as light intensity and temperature can influence the compound’s action, efficacy, and stability. For instance, the cyclic voltammetry of the compound was taken at a temperature of 20°C . Changes in these conditions could potentially affect the compound’s performance in applications like DSSCs.
Análisis Bioquímico
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-14-6-4-5-7-18(14)21-19(23)16(13-20)12-15-8-10-17(11-9-15)22(2)3/h8-12,14,18H,4-7H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJQORVZLFBIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2919510.png)
![3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2919511.png)
![(1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-4-piperidyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2919512.png)
![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2919519.png)

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)
![3,4-dimethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2919525.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)

